
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine is an organic compound characterized by the presence of a dithiolan ring and a pentyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pentylphenyl)-1,3-dithiolan-2-imine typically involves the reaction of 4-pentylphenylamine with carbon disulfide and an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiolan ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of N-(4-Pentylphenyl)-1,3-dithiolan-2-imine involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially affecting their function. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine can be compared with other similar compounds, such as:
4-Pentylphenyl 4-Methylbenzoate: A nematic liquid crystal used in optical electronic applications.
4-n-Pentylphenylacetylene: Used as a pharmaceutical intermediate
The uniqueness of this compound lies in its dithiolan ring, which imparts distinct chemical and biological properties compared to other compounds with similar phenyl groups.
特性
CAS番号 |
112523-66-7 |
|---|---|
分子式 |
C14H19NS2 |
分子量 |
265.4 g/mol |
IUPAC名 |
N-(4-pentylphenyl)-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C14H19NS2/c1-2-3-4-5-12-6-8-13(9-7-12)15-14-16-10-11-17-14/h6-9H,2-5,10-11H2,1H3 |
InChIキー |
XXIPSKCCZDJCNP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)N=C2SCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


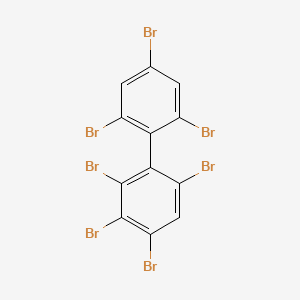

![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
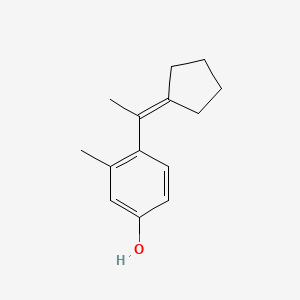
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
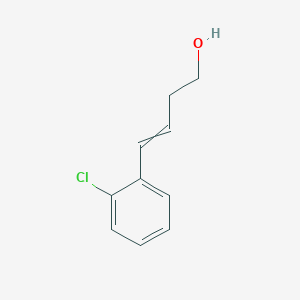
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
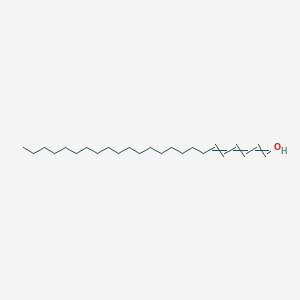
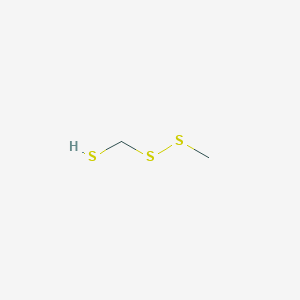

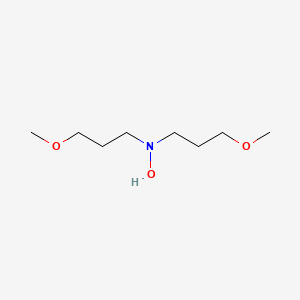

![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)

